1-Penten-3-one, 1,2-dihydroxy-5-(methylthio)-
Description
Introduction to 1-Penten-3-one, 1,2-Dihydroxy-5-(Methylthio)-
Nomenclature and Structural Identification
The systematic IUPAC name for this compound is (Z)-1,2-dihydroxy-5-methylsulfanylpent-1-en-3-one, reflecting its stereochemistry and functional groups. The molecule features a conjugated enone system (C=O and C=C bonds) adjacent to two hydroxyl groups and a methylthio (-SMe) substituent. Its molecular formula, C₆H₁₀O₃S , corresponds to a molecular weight of 162.21 g/mol .
Structural and Chemical Identifiers
The compound exists as a conjugate acid, with its deprotonated form, 1-hydroxy-5-(methylthio)-3-oxopent-1-en-2-olate, participating in enzymatic reactions. Its planar structure allows for coordination with metal ions, a property critical to its biochemical activity.
Synonymous designations include acireductone, 1,2-dihydroxy-3-keto-5-methylthiopentene, and 746507-19-7, among others. These aliases reflect its discovery in diverse contexts, from bacterial metabolic studies to yeast biochemistry.
Historical Context of Discovery and Early Characterization
The compound was first identified in the 1990s during investigations into the methionine salvage pathway (MSP) of Klebsiella oxytoca. Researchers led by Abeles observed that radiolabeled methionine produced unexpected byproducts, including methylthiopropionate (MTP), which hinted at an enzymatic shunt reaction. This led to the isolation of a single polypeptide, later named acireductone dioxygenase (ARD), which exhibited dual functionality depending on its bound metal ion.
In 2000, structural studies confirmed that the Fe²⁺-bound form of ARD catalyzed the canonical MSP reaction, while the Ni²⁺-bound form diverted the pathway to produce carbon monoxide (CO) and MTP. This discovery of “one protein, two enzymes” revolutionized understanding of metalloenzyme plasticity. Subsequent work in the 2010s identified homologous ARD enzymes in eukaryotes, including Caenorhabditis elegans and Saccharomyces cerevisiae, where the compound was detected as a metabolite.
Biological Significance in Metabolic Pathways
Acireductone is a pivotal intermediate in the MSP, a conserved pathway that recycles the thiomethyl group of methylthioadenosine (MTA) back into methionine. The pathway ensures homeostasis of polyamines and S-adenosylmethionine (SAM), molecules essential for DNA replication and cellular proliferation.
Role in the Methionine Salvage Pathway
Substrate for Metal-Dependent Reactions :
Acireductone binds to ARD as a dianion, with its enol and ketone groups coordinating to Fe²⁺ or Ni²⁺. The Fe²⁺-ARD complex catalyzes the oxidative cleavage of acireductone into formate and 2-keto-4-methylthiobutyrate (KMTB), the direct precursor to methionine. In contrast, Ni²⁺-ARD promotes an off-pathway reaction yielding CO, formate, and 3-methylthiopropionate.Regulation of Carbon Monoxide :
The Ni²⁺-dependent production of CO links acireductone to cellular signaling. CO, a known anti-apoptotic agent, suggests a moonlighting role for ARD in stress response and cancer biology.Evolutionary Conservation :
The compound’s presence in phylogenetically distant species—bacteria, plants, and mammals—highlights its functional indispensability. In Saccharomyces cerevisiae, it participates in sulfur metabolism, while in C. elegans, it is implicated in redox regulation.
Structure
3D Structure
Properties
CAS No. |
151169-51-6 |
|---|---|
Molecular Formula |
C6H10O3S |
Molecular Weight |
162.21 g/mol |
IUPAC Name |
1,2-dihydroxy-5-methylsulfanylpent-1-en-3-one |
InChI |
InChI=1S/C6H10O3S/c1-10-3-2-5(8)6(9)4-7/h4,7,9H,2-3H2,1H3 |
InChI Key |
CILXJJLQPTUUSS-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(=O)C(=CO)O |
Origin of Product |
United States |
Preparation Methods
Production of 1-Phosphonooxy-2,2-Dihydroxy-3-Oxohexane (E1 Substrate)
The E1 substrate is synthesized from methylthioadenosine (MTA), a byproduct of polyamine synthesis. This precursor undergoes enzymatic phosphorylation and hydrolysis to yield the acireductone backbone.
Conversion to Acireductone via E1 Enolase-Phosphatase
E1 enolase-phosphatase cleaves the phosphate group from the E1 substrate, generating 1,2-dihydroxy-3-keto-5-(methylthio)pent-1-ene (acireductone) in an in situ reaction. This step is critical for ARD activity.
Table 1: Enzymatic Synthesis Parameters
| Enzyme | Substrate | Product | Conditions | Yield/Specificity |
|---|---|---|---|---|
| E1 Enolase-Phosphatase | 1-Phosphonooxy-2,2-dihydroxy-3-oxohexane | Acireductone | Anaerobic, pH 7.5, Mg²⁺ | ~12 mM substrate used |
Chemical Synthesis Strategies
While enzymatic methods dominate, chemical routes remain theoretical but plausible based on related organic reactions.
Aldol Condensation with Methylthio-Containing Ketones
Adapting methods from US20200010394A1, formaldehyde could react with a methylthio-substituted ketone (e.g., methylthiomethyl ketone) under basic conditions to form a β-hydroxy ketone intermediate. Subsequent dehydration would yield the enone structure.
Hypothetical Reaction Pathway:
- Aldol Addition:
$$ \text{CH}2\text{O} + \text{CH}3\text{S-C(O)-CH}2\text{R} \xrightarrow{\text{Base}} \text{CH}3\text{S-C(O)-CH}2\text{CH(OH)CH}2\text{O} $$ - Dehydration:
$$ \text{CH}3\text{S-C(O)-CH}2\text{CH(OH)CH}2\text{O} \xrightarrow{\Delta} \text{CH}3\text{S-C(O)-CH}2\text{C(OH)=CH}2\text{O} $$
Nucleophilic Substitution for Methylthio Group Introduction
A brominated precursor (e.g., 5-bromopent-1-en-3-one) could undergo substitution with methylthiolate ($$\text{SCH}_3^-$$) to install the methylthio group.
Key Challenges:
- Steric hindrance at position 5.
- Stability of the enone system during substitution.
Chemical Reactions Analysis
1-Penten-3-one, 1,2-dihydroxy-5-(methylthio)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different hydroxylated products.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions vary based on the specific reagents and conditions employed.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₆H₁₀O₃S
- Molecular Weight : 162.21 g/mol
- Structural Characteristics :
- Contains a pentene chain with both hydroxyl and methylthio groups.
- Exhibits properties of an aliphatic sulfide and enone.
Scientific Research Applications
- Metabolic Pathways :
- Synthesis of Biologically Active Compounds :
- Flavoring Agent :
Case Study 1: Metabolic Interaction Studies
Research has demonstrated that acireductone can influence metabolic interactions within cells. In studies involving C. elegans, the compound was shown to affect the metabolism of sulfur-containing amino acids, highlighting its potential role in nutritional biochemistry .
Case Study 2: Synthesis of Analgesics
A notable application of this compound is in the synthesis of new analgesic drugs. Researchers have explored its reactivity with various unsaturated ketones to create novel compounds with analgesic properties . The reaction conditions significantly influence the yield and type of products formed.
Comparison with Related Compounds
The following table illustrates how 1-Penten-3-one, 1,2-dihydroxy-5-(methylthio)- compares with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Penten-3-one | Pentene chain with a ketone | Contains both hydroxyl and methylthio groups |
| Dimethyl Trisulfide | Contains sulfur but lacks hydroxyl groups | Primarily known for aroma properties |
| Methionine | Amino acid with a thioether group | Fundamental role in protein synthesis |
| 2-Hydroxy-4-methylthiobutanoic acid | Similar thioether but different backbone | Lacks double bond and additional functional groups |
This comparison highlights the distinct characteristics of acireductone that contribute to its unique biological roles and applications .
Mechanism of Action
The mechanism of action of 1-Penten-3-one, 1,2-dihydroxy-5-(methylthio)- involves its interaction with molecular targets and pathways within biological systems. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert specific effects. These effects are mediated through the modulation of various biochemical pathways, including those involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Methionine Salvage Pathway Intermediates
5'-Methylthioadenosine (MTA)
- Structure : A nucleoside derivative with a methylthio group attached to adenine.
- Role : MTA is the starting substrate of the MSP. Enzymatic cleavage of MTA generates 5-methylthioribose (MTR), which enters the MSP to ultimately form acireductone .
- Key Difference: Unlike acireductone, MTA lacks the enol-keto system and participates in sulfur recycling rather than direct ethylene biosynthesis .
2-Hydroxy-3-keto-5-methylthiopentenyl-1-phosphate (HK-MTPenyl-1P)
- Structure : A phosphorylated derivative of acireductone with a hydroxyl group at position 2 and a keto group at position 3.
- Role : HK-MTPenyl-1P is a precursor to acireductone in the MSP. Dephosphorylation by phosphatases yields acireductone .
- Key Difference : The phosphate group enhances solubility and directs substrate specificity for downstream enzymes .
4-Methylthio-2-oxobutanoic Acid (MTOB)
- Structure : A linear keto acid with a methylthio group.
- Role : MTOB is a downstream product of acireductone cleavage by acireductone dioxygenase (ARD) . It is converted to methionine via transamination .
- Key Difference: MTOB lacks the enol-diol system, making it less reactive in metal-dependent redox reactions compared to acireductone .
Enzymatic Substrates and Products
Acireductone vs. 3-(Methylthio)propanoate (MTP)
- MTP Structure : A short-chain fatty acid with a terminal methylthio group.
- Role : MTP is a volatile sulfur compound contributing to pineapple aroma .
- Key Difference : MTP lacks the dihydroxy and keto groups, limiting its role in metabolic pathways and emphasizing its function in flavor chemistry .
Acireductone vs. 1-Penten-3-one
- 1-Penten-3-one Structure : A simple α,β-unsaturated ketone without sulfur or hydroxyl groups.
- Role : Found in olive oils, it contributes to green, strawberry-like aromas .
- Key Difference : The absence of the methylthio and dihydroxy groups reduces its involvement in biochemical pathways, highlighting its role in sensory attributes .
Dual Reactivity of Acireductone Dioxygenase (ARD)
ARD is unique in its ability to bind Fe²⁺ or Ni²⁺ , yielding distinct products from acireductone (Table 1):
This metal-dependent bifurcation is absent in other dioxygenases, making acireductone a rare example of a substrate whose fate is determined by enzyme-metal coordination .
Functional and Structural Data Tables
Table 1: Key Physicochemical Properties of Acireductone and Related Compounds
Biological Activity
1-Penten-3-one, 1,2-dihydroxy-5-(methylthio)-, also known as 1,2-dihydroxy-5-(methylsulfanyl)pent-1-en-3-one, is an organic compound with significant biological activity. This compound features a pentene backbone with a ketone functional group, two hydroxyl groups, and a methylthio substituent. Its unique structure contributes to its various biological roles and potential applications in metabolic pathways and synthetic organic chemistry.
Structural Characteristics
The structural formula of 1-Penten-3-one, 1,2-dihydroxy-5-(methylthio)- is represented as follows:
This compound has been identified in multiple biological systems and is particularly important in the methionine salvage pathway, which plays a critical role in sulfur amino acid metabolism across various organisms including Caenorhabditis elegans .
Antimicrobial Properties
Research indicates that 1-Penten-3-one, 1,2-dihydroxy-5-(methylthio)- exhibits antimicrobial activity. It has been shown to have inhibitory effects against various bacterial strains. For instance, its derivatives have demonstrated significant activity against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.21 µM .
Cytotoxicity and Anticancer Potential
The compound's cytotoxic effects have also been investigated. In vitro studies reveal that it can induce cell death in cancer cell lines at varying concentrations. The IC50 values for related compounds have been reported around 0.051 µM against pancreatic cancer cell lines, indicating a strong potential for anticancer applications .
The biological mechanisms underlying the activity of 1-Penten-3-one, 1,2-dihydroxy-5-(methylthio)- are not fully elucidated but may involve interactions with cellular pathways that regulate metabolism and cell proliferation. The presence of hydroxyl groups suggests potential for hydrogen bonding interactions with biological macromolecules, enhancing its reactivity and bioactivity.
Comparative Analysis
The following table compares 1-Penten-3-one, 1,2-dihydroxy-5-(methylthio)- with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Penten-3-one | Pentene chain with a ketone | Contains both hydroxyl and methylthio groups |
| Dimethyl Trisulfide | Contains sulfur but lacks hydroxyl groups | Primarily known for aroma properties |
| Methionine | Amino acid with a thioether group | Fundamental role in protein synthesis |
| 2-Hydroxy-4-methylthiobutanoic acid | Similar thioether but different backbone | Lacks double bond and additional functional groups |
This comparison highlights the distinct functional groups present in 1-Penten-3-one, 1,2-dihydroxy-5-(methylthio)- that contribute to its unique biological roles.
Case Studies
Several studies have focused on the biological implications of this compound:
- Metabolic Pathways : Research into the methionine salvage pathway has shown that this compound plays a role in sulfur metabolism in various organisms .
- Antimicrobial Activity : A study evaluating the antimicrobial properties of related compounds found that those containing methylthio groups exhibited enhanced activity against pathogenic bacteria .
Q & A
Q. What is the biochemical role of 1,2-dihydroxy-5-(methylthio)-1-penten-3-one in metabolic pathways?
The compound acts as an intermediate in the methionine salvage pathway, where it is enzymatically cleaved by acireductone dioxygenases (ARDs). ARDs utilize metal cofactors (Ni²⁺ or Fe²⁺) to catalyze distinct oxidative reactions: Ni²⁺-dependent ARD produces 3-(methylthio)propanoate, formate, and CO, while Fe²⁺-dependent ARD generates 4-(methylthio)-2-oxobutanoate and formate . Its structural similarity to other pathway intermediates (e.g., DMTS-Pl) suggests a conserved role in sulfur recycling, though confirmatory studies are needed .
Q. How can researchers synthesize and characterize 1,2-dihydroxy-5-(methylthio)-1-penten-3-one for experimental use?
Synthesis typically involves enzymatic or chemical oxidation of methionine derivatives. For characterization, use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₆H₁₀O₃S) and nuclear magnetic resonance (NMR) to resolve hydroxyl and thioether groups. Purity (>95%) should be validated via HPLC with UV detection at 220–260 nm, referencing spectral libraries from peer-reviewed studies .
Advanced Research Questions
Q. What experimental designs are optimal for studying the stability of 1,2-dihydroxy-5-(methylthio)-1-penten-3-one in emulsion systems?
Use oil-in-water emulsions stabilized with surfactants (e.g., sodium caseinate) and monitor oxidation kinetics under controlled storage (e.g., 25°C, 28 days). Quantify volatile byproducts (e.g., 1-penten-3-one) via headspace GC-MS and correlate with peroxide value (PV) measurements. Include inhibitors like gallate esters (G0–G18) to assess their differential effects on compound degradation, as shown in SC and SC-OS emulsion models .
Q. How do metal cofactors (Ni²⁺ vs. Fe²⁺) influence the catalytic mechanism of acireductone dioxygenase on this compound?
Employ X-ray crystallography and kinetic assays to compare enzyme-substrate binding affinities. For Ni²⁺-ARD, the reaction proceeds via a five-membered cyclic intermediate, yielding CO and formate. Fe²⁺-ARD favors a different transition state, producing 4-(methylthio)-2-oxobutanoate. Use isotopic labeling (¹⁸O₂) and Mössbauer spectroscopy to track oxygen incorporation and metal redox states .
Q. How can researchers resolve contradictions in reported oxidation rates of 1,2-dihydroxy-5-(methylthio)-1-penten-3-one across studies?
Discrepancies may arise from variations in emulsion composition (e.g., surfactant type, lipid phase) or assay conditions (pH, temperature). Conduct meta-analyses controlling for variables like interfacial tension and antioxidant presence. For example, sodium caseinate (SC) emulsions show delayed oxidation until day 3, while SC-OS systems exhibit rapid degradation, highlighting interfacial adsorption effects .
Q. What analytical techniques are critical for distinguishing between enzymatic and non-enzymatic degradation products of this compound?
Combine LC-MS/MS to identify pathway-specific metabolites (e.g., 3-(methylthio)propanoate vs. 4-(methylthio)-2-oxobutanoate) with enzyme knockout models (e.g., ARD-deficient Klebsiella oxytoca). Use kinetic isotope effects (KIEs) to differentiate enzymatic catalysis (significant KIE) from spontaneous hydrolysis (negligible KIE) .
Methodological Guidance
Q. How should researchers design a study to investigate the compound’s interaction with lipid oxidation inhibitors?
Apply a factorial design with variables: inhibitor type (gallates, tocopherols), concentration, and emulsion matrix. Measure lag phases via PV and thiobarbituric acid-reactive substances (TBARS). For statistical rigor, use ANOVA with post-hoc Tukey tests to compare inhibition efficacy (e.g., G0/G1/G3 > G12/G18 in SC emulsions) .
Q. What protocols ensure reproducibility in enzymatic assays involving 1,2-dihydroxy-5-(methylthio)-1-penten-3-one?
Standardize metal cofactor concentrations (e.g., 100 µM Ni²⁺/Fe²⁺) and pre-incubate enzymes with substrates under anaerobic conditions to prevent premature oxidation. Validate reproducibility via inter-laboratory trials using shared reference standards, as recommended by the IUBMB for ARD studies .
Data Interpretation Challenges
Q. How can conflicting data on the compound’s metabolic flux in cysteine/methionine pathways be reconciled?
Use isotopic tracing (¹³C-methionine) to map carbon flow in plant and microbial models. For example, wheat metabolomics data show elevated levels under drought stress, suggesting stress-responsive regulation. Cross-validate with gene expression data (e.g., ARD transcript abundance) .
Q. What strategies mitigate artifacts in quantifying 1,2-dihydroxy-5-(methylthio)-1-penten-3-one in complex matrices?
Implement solid-phase extraction (SPE) to isolate the compound from interferents. Use deuterated internal standards (e.g., d₃-1,2-dihydroxy-5-(methylthio)-1-penten-3-one) for LC-MS quantification, ensuring recovery rates >90% and limits of detection (LOD) <10 ng/mL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
